
N-(cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide
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Overview
Description
N-(cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Thioether Formation: The quinoline derivative is then reacted with a suitable thiol to form the quinolin-8-ylsulfanyl group.
Acetamide Formation: The final step involves the reaction of the quinolin-8-ylsulfanyl derivative with cyclohexylmethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
N-(cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: A compound with a similar quinoline structure but different functional groups.
2-(quinolin-8-ylthio)acetamide: A compound with a similar thioether and acetamide structure but different substituents.
Uniqueness
N-(cyclohexylmethyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylmethyl group provides additional steric bulk and hydrophobicity, influencing its interactions with molecular targets and its overall reactivity .
Properties
Molecular Formula |
C18H22N2OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C18H22N2OS/c21-17(20-12-14-6-2-1-3-7-14)13-22-16-10-4-8-15-9-5-11-19-18(15)16/h4-5,8-11,14H,1-3,6-7,12-13H2,(H,20,21) |
InChI Key |
SMWXMGIPRJYLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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